

# physicochemical characteristics of 2-(Propylthio)pyrimidine-4,6-diol

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Compound of Interest

Compound Name: 2-(Propylthio)pyrimidine-4,6-diol

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An In-depth Technical Guide on the Physicochemical Characteristics of **2- (Propylthio)pyrimidine-4,6-diol** 

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**2-(Propylthio)pyrimidine-4,6-diol**, a key heterocyclic compound, serves as a critical starting material in the synthesis of various biologically active molecules. Its principal application lies in its role as a key intermediate for Ticagrelor, a potent P2Y12 receptor antagonist used in antiplatelet therapy.[1][2] Understanding the physicochemical properties of this intermediate is paramount for process optimization, impurity profiling, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of its structural, physical, and chemical characteristics, supported by detailed experimental protocols and a visualization of its synthetic utility.

### **Core Physicochemical Data**

The fundamental properties of **2-(Propylthio)pyrimidine-4,6-diol** are summarized below. These data are essential for its handling, formulation, and quality control during the drug development process.



Property	Value	Reference(s)
IUPAC Name	4-hydroxy-2-propylsulfanyl-1H- pyrimidin-6-one	[1][2]
Synonyms	S-Propyl-2-thiobarbituric Acid; 6-hydroxy-2- (propylthio)pyrimidin-4(3H)-one	[2][3]
CAS Number	145783-12-6	[1][2][3]
Molecular Formula	C7H10N2O2S	[1][2][3]
Molecular Weight	186.23 g/mol	[1][2][3]
Appearance	White powder	[4]
Solubility	Soluble in Methanol	[3]
Storage Condition	2°C to 8°C	[3]

## **Chemical Structure and Reactivity**

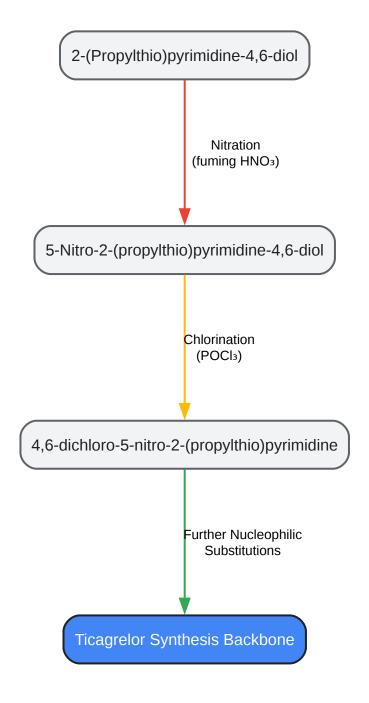
**2-(Propylthio)pyrimidine-4,6-diol** is characterized by a pyrimidine ring substituted with two hydroxyl groups and a propylthio group. The molecule exists in tautomeric equilibrium between the diol and various keto-enol (hydroxypyrimidinone) forms, with the 6-hydroxy-2-(propylsulfanyl)pyrimidin-4(3H)-one tautomer being a significant contributor.[1] This tautomerism influences the molecule's reactivity.

The pyrimidine ring is electron-deficient, but this is counteracted by the electron-donating effects of the hydroxyl and propylthio groups.[1] The C-5 position is activated, making it susceptible to electrophilic substitution, most notably nitration, which is a critical step in its conversion to the Ticagrelor backbone.[1][5]

## Synthetic Pathway Visualization

The primary utility of **2-(Propylthio)pyrimidine-4,6-diol** is as a precursor in a multi-step synthesis. The initial stages of its conversion towards the core of Ticagrelor are outlined below.





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Caption: Synthetic conversion of **2-(Propylthio)pyrimidine-4,6-diol**.

## **Experimental Protocols**

Accurate characterization relies on robust and reproducible experimental methods. The following sections detail the protocols for the synthesis and key analytical characterizations of **2-(Propylthio)pyrimidine-4,6-diol** and its derivatives.



### Synthesis of 2-(Propylthio)pyrimidine-4,6-diol

This procedure is based on the S-alkylation of 2-thiobarbituric acid.[4][6]

- Principle: The reaction involves the nucleophilic attack of the sulfur atom in 2-thiobarbituric acid on a propyl halide in an alkaline medium.
- Apparatus: Round-bottom flask, magnetic stirrer, dropping funnel, pH meter.
- Reagents: 2-Thiobarbituric acid, Sodium Hydroxide (NaOH), deionized water, Methanol (MeOH), Propyl Iodide (or Propyl Bromide), Hydrochloric Acid (HCl).
- Procedure:
  - Add 2-thiobarbituric acid (100 g) to deionized water (250 ml) in a round-bottom flask with stirring.[6]
  - Prepare a solution of NaOH (63.13 g) in water (147.35 ml) and add it to the mixture over
     15-20 minutes, maintaining the temperature at 20-25°C.[6]
  - Stir the resulting mass for 40 minutes at 20-25°C, then add an additional 200 ml of water.
     [6]
  - Raise the reaction temperature to 30-35°C.[6]
  - Add methanol (200 ml) followed by propyl iodide (123.36 g) while maintaining the temperature at 30-35°C.[6]
  - Stir the reaction mixture until completion (monitoring by TLC or HPLC is recommended).
  - After the reaction, cool the mixture and acidify with HCl to a pH of 2 to precipitate the product.[4][6]
  - Filter the solid, wash with water and then alcohol, and dry under reduced pressure to yield
     2-(propylthio)pyrimidine-4,6-diol as a white powder.[4][7]

## Nitration of 2-(Propylthio)pyrimidine-4,6-diol



This protocol describes the subsequent nitration at the C-5 position.[4][5]

- Principle: Electrophilic aromatic substitution using a nitrating agent to install a nitro (-NO<sub>2</sub>)
  group onto the activated pyrimidine ring.
- Apparatus: Jacketed reaction vessel, stirrer, thermometer, addition funnel.
- Reagents: **2-(Propylthio)pyrimidine-4,6-diol**, Acetic Acid, Fuming Nitric Acid, ice.
- Procedure:
  - To a clean and dry reaction assembly, add acetic acid (125 ml) and fuming nitric acid (42.5 ml).[4]
  - Slowly add 2-(propylthio)pyrimidine-4,6-diol (50 g) over a period of 60 minutes, ensuring the temperature is maintained at 30-35°C.[4]
  - Stir the resulting mixture for 1-2 hours at the same temperature. The reaction time can extend up to 22-30 hours to ensure complete nitration.[1][4][5]
  - Monitor the reaction for completion via TLC.
  - Upon completion, slowly pour the reaction mass into ice-water (250 ml) while maintaining the temperature below 25°C.[4]
  - Stir the resulting slurry for 1 hour at 20-25°C to ensure complete precipitation.
  - Isolate the product, 5-nitro-2-(propylthio)pyrimidine-4,6-diol, by filtration, wash with water, and dry.[1][5]

#### General Protocols for Physicochemical Characterization

While specific experimental data for properties like pKa and LogP are not publicly available for this specific compound, standard methodologies for pyrimidine derivatives are well-established.
[8]

Determination of Lipophilicity (LogP) by Shake-Flask Method:



- Principle: This method measures the equilibrium distribution of the compound between noctanol and a buffered aqueous solution (pH 7.4).[8]
- Procedure: A solution of the compound is prepared in one of the phases. The two
  immiscible phases (n-octanol and buffer) are combined in a vial and shaken until
  equilibrium is reached. The phases are then separated by centrifugation, and the
  concentration of the compound in each phase is determined using a validated analytical
  method like HPLC-UV.[8]
- Determination of pKa by Potentiometric Titration:
  - Principle: The pKa is determined by monitoring the pH of a solution of the compound as a standardized acid or base is added.[8]
  - Procedure: A calibrated pH meter is used to measure the pH of a solution of the compound. A standardized titrant is added in small, precise volumes, and the pH is recorded after each addition. The pKa is derived from the resulting titration curve.[8]
- Analytical and Structural Confirmation:
  - A comprehensive Certificate of Analysis (CoA) for this compound typically includes data from several analytical techniques to confirm its identity and purity.[1][9]
  - ¹H-NMR: To confirm the proton environment and structural integrity.
  - Mass Spectrometry (MS): To verify the molecular weight.
  - HPLC: To determine purity and identify any impurities.
  - Infrared Spectroscopy (IR): To identify characteristic functional groups.

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